molecular formula C8H10N2S B14565895 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole CAS No. 61612-03-1

3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole

Cat. No.: B14565895
CAS No.: 61612-03-1
M. Wt: 166.25 g/mol
InChI Key: PMKNWOZPMJTHHP-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole is a heterocyclic compound that belongs to the class of thienoimidazoles These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a bromo ketone with formamidine acetate in the presence of a base, followed by cyclization to form the thienoimidazole ring . The reaction conditions often require the use of solvents such as liquid ammonia and may involve heating to facilitate the cyclization process.

Industrial Production Methods

For large-scale production, cross-coupling methods are employed. These methods involve the use of high concentrations of reactants, such as 2 M in a mixture of t-BuOH and DCE, and high temperatures (around 100°C) to drive the reaction to completion . The use of excess indole and specific catalysts can enhance the yield and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienoimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienoimidazoles, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of thienoimidazole act as agonists of the human STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in antitumor immunotherapy . The compound’s effects are mediated through the activation of immune responses, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share a similar fused ring system but contain a pyrimidine ring instead of an imidazole ring.

    Thieno[3,2-b]pyridines: These compounds have a pyridine ring fused to the thieno ring, differing in the position of the nitrogen atom.

Uniqueness

3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61612-03-1

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

3-ethyl-2-methylthieno[2,3-d]imidazole

InChI

InChI=1S/C8H10N2S/c1-3-10-6(2)9-7-4-5-11-8(7)10/h4-5H,3H2,1-2H3

InChI Key

PMKNWOZPMJTHHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1SC=C2)C

Origin of Product

United States

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